4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-5-(3-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-5-(3-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Naphthyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate naphthyl and phenyl halides.
Methylation: The methoxy groups (2-MEO and 3-MEO) are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and antifungal activities.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-5-(3-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The methoxy groups might enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related compound with a four-nitrogen ring, used in pharmaceuticals and explosives.
Uniqueness
The uniqueness of 4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-5-(3-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H18N4O2S/c1-26-16-8-5-7-15(12-16)20-23-24-21(28)25(20)22-13-18-17-9-4-3-6-14(17)10-11-19(18)27-2/h3-13H,1-2H3,(H,24,28)/b22-13+ |
InChI Key |
FTCGSPKGXGNYCH-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)OC |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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